N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide
Overview
Description
“N-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyraMide” is a chemical compound. It is also known as 4- (p-Toluenesulfonylamino)phenylboronic acid pinacol ester, N- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide . The empirical formula is C19H24BNO4S .
Molecular Structure Analysis
The molecular weight of the compound is 373.27 . The SMILES string representation isCc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC (C) (C)C (C) (C)O3
. The InChI representation is 1S/C19H24BNO4S/c1-14-6-12-17 (13-7-14)26 (22,23)21-16-10-8-15 (9-11-16)20-24-18 (2,3)19 (4,5)25-20/h6-13,21H,1-5H3
. Physical and Chemical Properties Analysis
The compound is a solid . It belongs to the category of Boronic Acids & Derivatives . The compound is combustible .Scientific Research Applications
Synthesis and Structural Studies
The compound's derivatives are utilized as boric acid ester intermediates with benzene rings. They are synthesized through a three-step substitution reaction. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction measures their crystallographic and conformational analyses. Density Functional Theory (DFT) calculations are consistent with the crystal structures determined by X-ray diffraction (Huang et al., 2021).
Crystallography and Molecular Studies
The compound's derivatives are studied for their molecular structures and electrostatic potential using DFT. Physicochemical properties of these compounds are revealed, providing valuable insights into their molecular behavior and potential applications in various scientific fields (Huang et al., 2021).
Application in Combinatorial Chemistry
A pyridin-2-ylboron derivative of the compound is compared with its regioisomer, showing differences in the orientation of the dioxaborolane ring and bond angles. These differences impact the chemical reactivity and stability, making it a valuable building block for combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).
Organic Synthesis and Drug Intermediate
The compound is used as an intermediate in synthesizing various biologically active compounds, such as crizotinib. This synthesis process is essential for developing new pharmaceuticals and understanding their molecular structures (Kong et al., 2016).
Material Science and Polymer Synthesis
Derivatives of this compound are used in the synthesis of deeply colored polymers with specific molecular weights, solubility, and other properties. These polymers have applications in material science, especially in developing new materials with unique optical and physical characteristics (Welterlich, Charov, & Tieke, 2012).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-10(2)13(19)18-12-9-11(7-8-17-12)16-20-14(3,4)15(5,6)21-16/h7-10H,1-6H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCSUWANXHYNOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.